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An In-depth Technical Guide to 2F-Viminol for Researchers, Scientists, and Drug Development

Professionals

Introduction
2F-Viminol is a pyrrole-derived synthetic opioid analgesic that has emerged as a novel

psychoactive substance (NPS).[1] Developed in the 1960s by Zambon, it is a structural analog

of the opioid analgesic viminol.[1] Unlike its parent compound, 2F-Viminol has never been

approved for medical use but has been identified on the designer drug market.[1] This technical

guide provides a comprehensive overview of the chemical structure, properties, pharmacology,

and analytical methodologies related to 2F-Viminol, intended for a scientific audience.

Chemical Structure and Physicochemical Properties
2F-Viminol, chemically known as 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-

yl]ethanol, is distinguished from its parent compound, viminol, by the substitution of a fluorine

atom for a chlorine atom on the benzyl group.[2] This substitution is known to increase the

stability of the C-F bond and enhance lipophilicity.[3]

Table 1: Physicochemical Properties of 2F-Viminol
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Property Value Source

IUPAC Name

2-[di(butan-2-yl)amino]-1-[1-

[(2-fluorophenyl)methyl]pyrrol-

2-yl]ethanol

Wikipedia, PubChem

Molecular Formula C₂₁H₃₁FN₂O Wikipedia, PubChem

Molar Mass 346.49 g/mol Wikipedia, PubChem

CAS Number 63880-43-3 Wikipedia, PubChem

SMILES
CCC(C)N(CC(C1=CC=CN1CC

2=CC=CC=C2F)O)C(C)CC
PubChem

InChI Key
FXQMNNHPOYWWKI-

UHFFFAOYSA-N
Wikipedia, PubChem

Pharmacology
Mechanism of Action
While specific receptor binding studies on 2F-Viminol are not widely published, its mechanism

of action is inferred from its structural similarity to viminol. Viminol is a well-characterized opioid

that exerts its effects through interaction with the endogenous opioid system, particularly as a

μ-opioid receptor agonist.[2][4] The complexity of viminol's pharmacology arises from its

existence as a racemic mixture of six stereoisomers, with some acting as potent agonists and

others as antagonists.[4][5] The 1S-(R,R)-disecbutyl isomer of viminol is a full μ-opioid agonist,

responsible for its analgesic effects, while the 1S-(S,S)-disecbutyl isomer is an antagonist.[2] It

is presumed that 2F-Viminol shares this mechanism, acting as an agonist at the μ-opioid

receptor to produce analgesia.

Potency and Efficacy
Preclinical studies indicate that 2F-Viminol is approximately twice as potent as viminol.[1][2]

The R2 isomer of viminol has been shown to produce morphine-like subjective effects in animal

studies, and these effects are dose-dependently reversed by the opioid antagonist naloxone.[6]

Given its higher potency, 2F-Viminol is expected to have a similar but more pronounced effect

profile. It is important to note that quantitative data on the binding affinity (Ki) and functional
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efficacy (EC₅₀, Eₘₐₓ) of 2F-Viminol at opioid receptors are not readily available in the

published literature, representing a significant gap in the understanding of this compound.[7]

Structure-Activity Relationship
The pharmacology of viminol and its analogs is highly dependent on their stereochemistry. For

agonistic effects, such as analgesia, the (R,R) configuration of the di-sec-butylamino groups

and an (S) configuration at the hydroxyl-bearing carbon are essential.[5][8] Conversely, isomers

with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties.

[8] This stereospecificity underscores the precise conformational requirements for ligand

binding and activation of the μ-opioid receptor.

Metabolism
The metabolic fate of 2F-Viminol has been investigated using in vitro models with human liver

microsomes (HLMs).[9] These studies have identified seven metabolites, with the primary

metabolic pathways being N-dealkylation and hydroxylation.[9] The proposed major

metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[9]

Identifying these metabolites is crucial for forensic analysis and for extending the window of

detection in toxicological screenings.

Synthesis
A detailed, publicly available, step-by-step synthesis protocol for 2F-Viminol has not been

identified in the scientific literature. However, the synthesis of the stereoisomers of its parent

compound, viminol, is described by Chiarino et al. (1978).[8] It is plausible that the synthesis of

2F-Viminol would follow a similar chemical route, likely utilizing 1-(2-fluorobenzyl)pyrrole as a

precursor, in contrast to the 1-(2-chlorobenzyl)pyrrole used for viminol. The synthesis would

involve the stereoselective introduction of the di-sec-butylamino ethanol side chain to the

pyrrole ring.

Experimental Protocols
In Vitro Metabolism of 2F-Viminol
This protocol is based on the methodology described for the metabolism study of 2F-Viminol
using human liver microsomes.[3][9]
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Objective: To identify the major and minor metabolites of 2F-Viminol in vitro.

Materials:

2F-Viminol standard solution

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., Nicotinamide Adenine Dinucleotide Phosphate)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) for reaction termination

Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:

Sample Preparation: Prepare three types of samples in microcentrifuge tubes:

Standard: 595 µL Phosphate Buffer + 5 µL 2F-Viminol solution.

Control (without cofactor): 570 µL Phosphate Buffer + 5 µL 2F-Viminol solution + 25 µL

HLMs.

Reaction Mixture: 520 µL Phosphate Buffer + 5 µL 2F-Viminol solution + 50 µL NADPH

solution + 25 µL HLMs.

Incubation: Incubate all sample tubes at 37°C with gentle agitation for 2 hours to allow for

metabolic reactions to occur.

Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile (ACN) to

each tube.

Protein Precipitation: Centrifuge the tubes at 10,000 rpm to pellet the precipitated

microsomes and other cellular material.
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Sample Extraction: Carefully transfer the supernatant to new tubes. Partially dry the

supernatant under a stream of nitrogen.

Analysis: Reconstitute the dried residue in a suitable mobile phase and transfer to

autosampler vials for analysis by LC-QTOF-MS.

Data Elucidation: Use appropriate software (e.g., SCIEX MetabolitePilot) to identify and

elucidate the structures of the metabolites based on their mass-to-charge ratio and

fragmentation patterns.

Opioid Receptor Binding Assay (Radioligand
Displacement)
This is a generalized protocol to determine the binding affinity (Kᵢ) of 2F-Viminol for opioid

receptors.[7]

Objective: To quantify the affinity of 2F-Viminol for μ, δ, and κ opioid receptors.

Materials:

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ).

2F-Viminol at various concentrations.

Naloxone (for determining non-specific binding).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ),

and varying concentrations of 2F-Viminol. For total binding, omit 2F-Viminol. For non-
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specific binding, add a high concentration of naloxone.

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

binding equilibrium (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the 2F-Viminol concentration and use non-linear

regression to determine the IC₅₀ (the concentration of 2F-Viminol that inhibits 50% of

specific radioligand binding).

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

GTPγS Functional Assay
This is a generalized functional assay to measure G-protein activation following receptor

agonism by 2F-Viminol.[7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2F-Viminol at opioid

receptors.

Materials:

Cell membranes expressing the opioid receptor of interest.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

2F-Viminol at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

Pre-incubate the cell membranes with varying concentrations of 2F-Viminol.

Initiate the reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.

Incubate to allow for [³⁵S]GTPγS to bind to activated G-proteins.

Terminate the reaction by rapid filtration through glass fiber filters.

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

Plot the amount of [³⁵S]GTPγS bound against the log concentration of 2F-Viminol to
generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations
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Caption: Experimental workflow for the in vitro metabolism study of 2F-Viminol.
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Caption: Presumed signaling pathway of 2F-Viminol via the μ-opioid receptor.

Conclusion
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2F-Viminol is a potent novel synthetic opioid with a pharmacological profile presumed to be

similar to that of its parent compound, viminol. Its activity is likely mediated by agonism at the

μ-opioid receptor and is highly dependent on its stereochemistry. While in vitro metabolism

studies have provided insight into its biotransformation, a significant gap remains in the

scientific literature regarding its quantitative receptor pharmacology, toxicology, and a detailed

synthesis protocol. The experimental methodologies and data presented in this guide offer a

foundational resource for researchers and professionals in the fields of forensic science,

pharmacology, and drug development to further investigate this compound. Further research is

imperative to fully characterize the pharmacological and toxicological profile of 2F-Viminol to
better understand its potential impact on public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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